molecular formula C12H6Cl2IN3 B13106820 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13106820
M. Wt: 390.00 g/mol
InChI Key: DQCLHJZHIKAXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including dichlorophenyl and iodine. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyridine core . This reaction is often carried out under mild conditions, such as room temperature, and can be facilitated by the use of catalysts or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, such as the dichlorophenyl and iodine groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H6Cl2IN3

Molecular Weight

390.00 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H6Cl2IN3/c13-8-2-1-3-9(14)11(8)12-17-16-10-6-7(15)4-5-18(10)12/h1-6H

InChI Key

DQCLHJZHIKAXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=CC(=C3)I)Cl

Origin of Product

United States

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